

A Comparative Guide to the NMR Characterization of 3-Fluoroazetidine Hydrochloride

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Compound of Interest

Compound Name: 3-Fluoroazetidine

Cat. No.: B1273558

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for **3-Fluoroazetidine** hydrochloride and its structural analogs. The objective is to offer a valuable resource for the identification, characterization, and quality control of these important building blocks in pharmaceutical and chemical research. This document summarizes key quantitative NMR data, details experimental protocols, and presents a logical workflow for the characterization process.

Comparative NMR Data

The following tables summarize the ^1H , ^{13}C , and ^{19}F NMR spectral data for **3-Fluoroazetidine** hydrochloride and selected, structurally related azetidine derivatives. All data is presented for samples dissolved in Deuterium Oxide (D_2O), a common solvent for hydrochloride salts.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, D_2O)

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Fluoroazetidine HCl	H3	5.40 - 5.20	dddd (doublet of doublet of doublets)	J(H,F) = 52.0, J(H,H)cis = 8.0, J(H,H)trans = 4.0
H2, H4 (cis to F)	4.40 - 4.25	m		
H2, H4 (trans to F)	4.20 - 4.05	m		
Azetidine HCl	H2, H4	~3.95	t	8.2
H3	~2.50	quintet	8.2	
3-Hydroxyazetidine HCl	H3	~4.80	quintet	5.0
H2, H4	~4.20 - 4.00	m		
3-Chloroazetidine HCl	H3	~4.90	quintet	6.0
H2, H4	~4.40 - 4.20	m		

Table 2: ^{13}C NMR Spectral Data Comparison (100 MHz, D_2O)

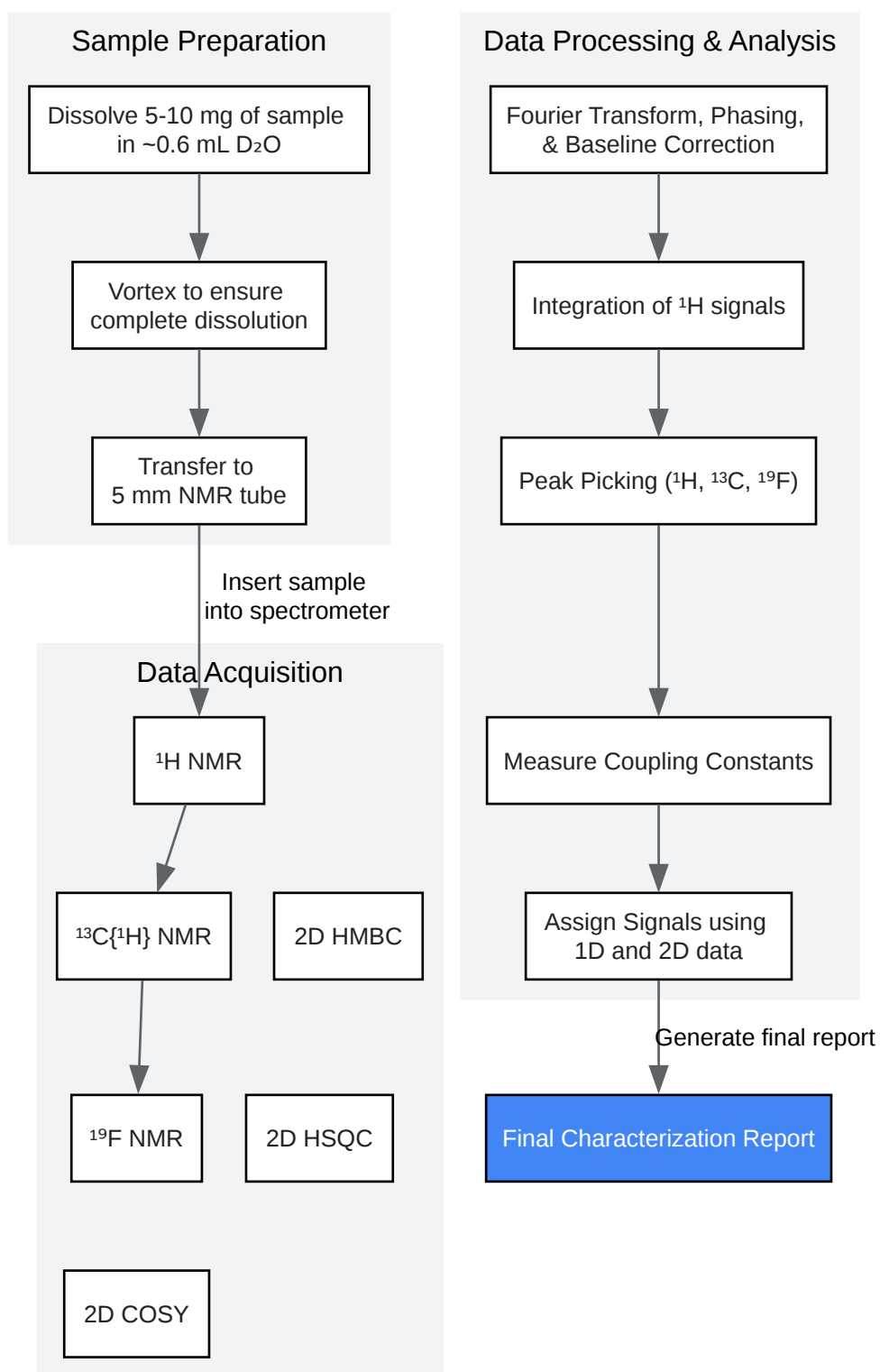
Compound	Carbon	Chemical Shift (δ , ppm)	Multiplicity (^{19}F Coupled)
3-Fluoroazetidine HCl	C3	85.5	d, $^1\text{J}(\text{C},\text{F}) = 205.0$ Hz
C2, C4	52.0	d, $^2\text{J}(\text{C},\text{F}) = 22.0$ Hz	
Azetidine HCl	C2, C4	~45.0	s
C3	~20.0	s	
3-Hydroxyazetidine HCl	C3	~65.0	s
C2, C4	~55.0	s	
3-Chloroazetidine HCl	C3	~50.0	s
C2, C4	~58.0	s	

Table 3: ^{19}F NMR Spectral Data (376 MHz, D_2O)

Compound	Fluorine	Chemical Shift (δ , ppm)	Multiplicity
3-Fluoroazetidine HCl	F3	-175.0	ddd

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a substituted azetidine hydrochloride salt.



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Figure 1. Experimental workflow for NMR characterization.

Experimental Protocols

Sample Preparation

For each compound, approximately 5-10 mg was weighed and dissolved in 0.6 mL of Deuterium Oxide (D₂O). The vial was vortexed to ensure complete dissolution. The solution was then transferred to a 5 mm NMR tube for analysis.

NMR Data Acquisition

All NMR spectra were acquired on a 400 MHz spectrometer equipped with a broadband probe.

- ¹H NMR:
 - Pulse Program: A standard single-pulse sequence was used.
 - Spectral Width: 16 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
 - Reference: The residual HDO signal was set to 4.79 ppm.
- ¹³C{¹H} NMR:
 - Pulse Program: A proton-decoupled single-pulse sequence was used.
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 5 seconds
 - Number of Scans: 1024
 - Reference: An external reference of 1,4-dioxane in D₂O was used (67.19 ppm).

- ^{19}F NMR:
 - Pulse Program: A standard single-pulse sequence was used.
 - Spectral Width: 100 ppm
 - Acquisition Time: 2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 64
 - Reference: An external reference of trifluoroacetic acid in D_2O was used (-76.55 ppm).

Data Processing

All spectra were processed using standard NMR software. The Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced as described in the acquisition protocols. For ^1H NMR spectra, the signals were integrated. For all spectra, peak picking was performed to determine the chemical shifts, and coupling constants were measured from the ^1H and ^{13}C spectra.

Conclusion

The provided NMR data and protocols offer a clear and objective comparison for the characterization of **3-Fluoroazetidine** hydrochloride. The distinct ^{19}F NMR signal and the characteristic splitting patterns in both the ^1H and ^{13}C NMR spectra provide unambiguous identification of the fluorinated compound. This guide serves as a practical tool for researchers to confirm the structure and purity of **3-Fluoroazetidine** hydrochloride and to differentiate it from its non-fluorinated and other halogenated or hydroxylated analogs.

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